molecular formula C9H16O4 B1488606 2-(2,2-Dimethylpropyl)butanedioic acid CAS No. 1803601-15-1

2-(2,2-Dimethylpropyl)butanedioic acid

Cat. No.: B1488606
CAS No.: 1803601-15-1
M. Wt: 188.22 g/mol
InChI Key: XRSDVKXFCVCMKF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropyl)butanedioic acid can be achieved through several methods. One common approach involves the alkylation of butanedioic acid derivatives with 2,2-dimethylpropyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Butanedioic acid, 2,2-dimethylpropyl bromide, and a base such as sodium hydroxide.

    Reaction Conditions: The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 80-100°C).

    Procedure: The butanedioic acid is first deprotonated by the base to form the corresponding carboxylate anion. This anion then undergoes nucleophilic substitution with 2,2-dimethylpropyl bromide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropyl)butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the carboxylate groups.

Major Products Formed

    Oxidation: Formation of ketones or additional carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of esters or amides, depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Dimethylpropyl)butanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropyl)butanedioic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features, such as the presence of carboxylic acid groups and the bulky 2,2-dimethylpropyl group, can influence its binding affinity and specificity.

Comparison with Similar Compounds

2-(2,2-Dimethylpropyl)butanedioic acid can be compared with other butanedioic acid derivatives:

    Butanedioic acid (Succinic acid): Lacks the 2,2-dimethylpropyl group, making it less sterically hindered.

    2-Methylbutanedioic acid (Methylsuccinic acid): Contains a methyl group instead of the 2,2-dimethylpropyl group, resulting in different reactivity and properties.

    2-Ethylbutanedioic acid (Ethylsuccinic acid): Contains an ethyl group, offering a balance between steric hindrance and reactivity.

The uniqueness of this compound lies in its bulky 2,2-dimethylpropyl group, which can significantly influence its chemical behavior and interactions with other molecules.

Properties

IUPAC Name

2-(2,2-dimethylpropyl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-9(2,3)5-6(8(12)13)4-7(10)11/h6H,4-5H2,1-3H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSDVKXFCVCMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,2-Dimethylpropyl)butanedioic acid
Reactant of Route 2
2-(2,2-Dimethylpropyl)butanedioic acid
Reactant of Route 3
2-(2,2-Dimethylpropyl)butanedioic acid
Reactant of Route 4
2-(2,2-Dimethylpropyl)butanedioic acid
Reactant of Route 5
2-(2,2-Dimethylpropyl)butanedioic acid
Reactant of Route 6
2-(2,2-Dimethylpropyl)butanedioic acid

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